molecular formula C19H20N4O6S B2887450 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole CAS No. 1219844-57-1

2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole

Cat. No.: B2887450
CAS No.: 1219844-57-1
M. Wt: 432.45
InChI Key: STNKAYHZSMJXJS-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole is a complex organic compound that features a combination of several functional groups, including a benzodioxole, an isoxazole, a piperidine, and an oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and isoxazole intermediates, followed by their coupling with a piperidine derivative. The final step often involves the formation of the oxadiazole ring under specific reaction conditions such as the use of dehydrating agents or cyclization catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the oxadiazole ring or the isoxazole sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole: Lacks the isoxazole and piperidine moieties.

    5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole: Lacks the benzodioxole moiety.

Uniqueness

The uniqueness of 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole lies in its combination of multiple functional groups, which can confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6S/c1-11-17(12(2)29-22-11)30(24,25)23-7-3-4-14(9-23)19-21-20-18(28-19)13-5-6-15-16(8-13)27-10-26-15/h5-6,8,14H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNKAYHZSMJXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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